6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE
Overview
Description
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a naphthyridine core
Preparation Methods
The synthesis of 6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route often includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the carbonitrile group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Quinolone Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Morpholine-Containing Compounds: These compounds have a morpholine ring and are used in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-5-oxo-1,6-naphthyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-4-2-15(3-5-17)14-25-7-6-19-18(21(25)26)12-16(13-22)20(23-19)24-8-10-28-11-9-24/h2-7,12H,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIEINILBDGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C(=N3)N4CCOCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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